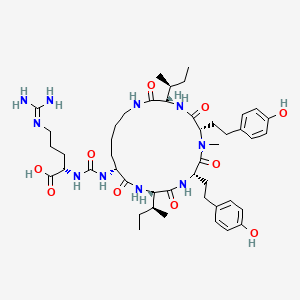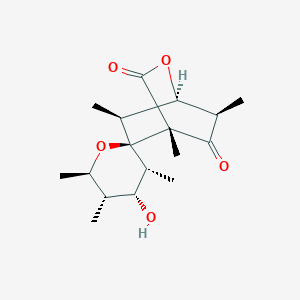
Portentol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The total synthesis of Portentol follows a biomimetic route, which has shed light on its biosynthesis mechanism. The synthesis involves the formation of a fully linear enzyme-bound thioester precursor, which undergoes cyclization to form an intermediate. This intermediate then undergoes further cyclization to form this compound .
Industrial Production Methods: The process may also involve the use of acetate and malonate units as building blocks .
Analyse Des Réactions Chimiques
Types of Reactions: Portentol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl and carbonyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl groups in this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, using reagents like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or carboxylic acids, while reduction of the carbonyl groups can yield alcohols.
Applications De Recherche Scientifique
Portentol has several scientific research applications, including:
Chemistry: Used as a model compound for studying complex polyketide synthesis and biosynthesis pathways.
Biology: Investigated for its potential anticancer properties due to its moderate activity against cancer cell lines.
Medicine: Explored for its potential therapeutic applications in treating cancer and other diseases.
Industry: Potential use in the development of new pharmaceuticals and chemical products.
Mécanisme D'action
The mechanism of action of Portentol involves its interaction with specific molecular targets and pathways. While the exact targets are not well-defined, it is believed that this compound exerts its effects by modulating the activity of enzymes involved in cell growth and proliferation. This modulation can lead to the inhibition of cancer cell growth and the induction of apoptosis (programmed cell death).
Comparaison Avec Des Composés Similaires
Portentol is unique due to its complex polyketide structure and the presence of nine consecutive stereocenters. Similar compounds include other polyketides such as:
Erythromycin: An antibiotic with a polyketide structure.
Lovastatin: A cholesterol-lowering drug with a polyketide structure.
Tetracycline: An antibiotic with a polyketide structure.
Compared to these compounds, this compound’s uniqueness lies in its specific structural features and its moderate anticancer activity.
Propriétés
Numéro CAS |
21795-25-5 |
|---|---|
Formule moléculaire |
C17H26O5 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
(1R,3'R,4S,4'R,5'S,6R,6'R,7S,8S)-4'-hydroxy-3',4,5',6,6',7-hexamethylspiro[2-oxabicyclo[2.2.2]octane-8,2'-oxane]-3,5-dione |
InChI |
InChI=1S/C17H26O5/c1-7-11(5)22-17(9(3)12(7)18)10(4)13-8(2)14(19)16(17,6)15(20)21-13/h7-13,18H,1-6H3/t7-,8-,9-,10+,11-,12-,13+,16+,17+/m1/s1 |
Clé InChI |
CVPVGRDVSAJUQS-ACMDZGLISA-N |
SMILES |
CC1C(OC2(C(C1O)C)C(C3C(C(=O)C2(C(=O)O3)C)C)C)C |
SMILES isomérique |
C[C@@H]1[C@H](O[C@@]2([C@@H]([C@@H]1O)C)[C@H]([C@@H]3[C@H](C(=O)[C@]2(C(=O)O3)C)C)C)C |
SMILES canonique |
CC1C(OC2(C(C1O)C)C(C3C(C(=O)C2(C(=O)O3)C)C)C)C |
Synonymes |
portentol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4'-Bis({4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl}amino)stilbene-2,2'-disulfonate](/img/structure/B1259925.png)
![[(8S,9S,13S,14S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-yl] sulfate;pyridin-1-ium](/img/structure/B1259926.png)
![(8R,9S,10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol](/img/structure/B1259927.png)
![N-[4-(phosphonatomethyl)phenyl]acetamide](/img/structure/B1259928.png)
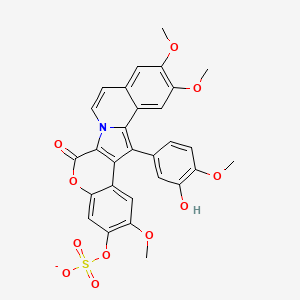
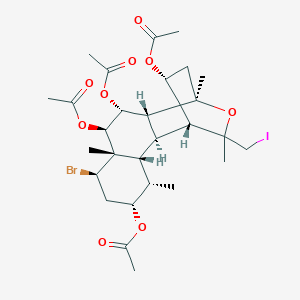

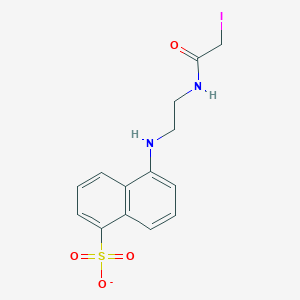

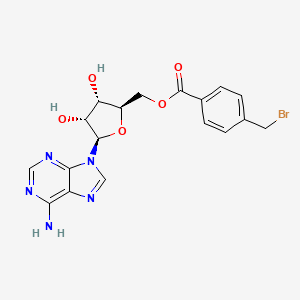

![(1S,4E,10R,12E,14S,15S,17R,18S,19S,20S)-20-benzyl-7-hydroxy-10,17,18-trimethyl-2,16-dioxa-21-azatetracyclo[12.8.0.01,19.015,17]docosa-4,12-diene-3,22-dione](/img/structure/B1259945.png)
